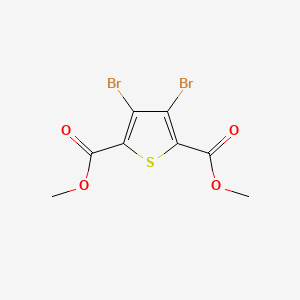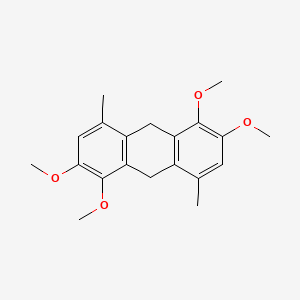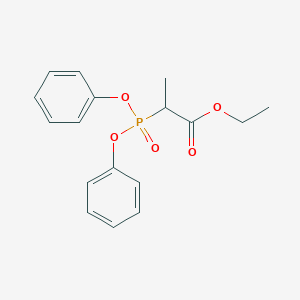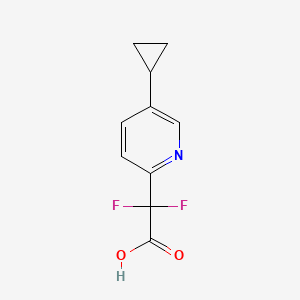
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C8H6Br2O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and two ester groups attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl thiophene-2,5-dicarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products
Substitution: Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate.
Reduction: Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.
Oxidation: This compound sulfone.
科学的研究の応用
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules and probes for studying biological processes.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of dimethyl 3,4-dibromothiophene-2,5-dicarboxylate depends on its specific applicationThese interactions can modulate various biochemical pathways, leading to desired effects such as inhibition of enzyme activity or alteration of cellular processes .
類似化合物との比較
Similar Compounds
3,4-Dibromothiophene: Lacks the ester groups present in dimethyl 3,4-dibromothiophene-2,5-dicarboxylate.
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate: A positional isomer with bromine atoms at different positions on the thiophene ring.
3,4-Dimethoxythiophene-2,5-dicarboxylate: Contains methoxy groups instead of bromine atoms.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and ester groups allows for versatile chemical transformations and applications in various fields .
特性
分子式 |
C8H6Br2O4S |
|---|---|
分子量 |
358.01 g/mol |
IUPAC名 |
dimethyl 3,4-dibromothiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C8H6Br2O4S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h1-2H3 |
InChIキー |
YKMCAJCXOJEUPO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)




![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)

![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

